molecular formula C6H11Cl2N3 B2417889 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1820741-67-0

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride

Cat. No.: B2417889
CAS No.: 1820741-67-0
M. Wt: 196.08
InChI Key: LCIUDVHHMYANAJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUDVHHMYANAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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